N-Ethoxycarbonyl-L-phenylalanine
Overview
Description
Synthesis Analysis
The synthesis of N-Ethoxycarbonyl-L-phenylalanine involves the combination of ethoxycarbonylation with other chemical modifications. For instance, ethoxycarbonylation combined with (S)-1-phenylethylamidation has been used for the enantioseparation of amino acids by gas chromatography and gas chromatography-mass spectrometry, providing complete enantioseparations of amino acids as diastereomeric N-ethoxycarbonyl/(S)-1-phenylethylamides (Paik, Lee, & Kim, 2008).
Molecular Structure Analysis
High-resolution X-ray analyses of inhibitory ternary complexes reveal key features in the oxidative deamination mechanism of L-phenylalanine dehydrogenase, which is crucial for understanding the molecular structure and active site interactions of enzymes related to L-phenylalanine and its derivatives (Vanhooke et al., 1999).
Chemical Reactions and Properties
N-Ethoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including native chemical ligation at phenylalanine, showcasing its reactivity and potential for peptide synthesis. This process allows for the synthesis of complex peptides and proteins incorporating N-ethoxycarbonyl-L-phenylalanine, demonstrating its versatility in bioconjugation and materials science (Crich & Banerjee, 2007).
Physical Properties Analysis
The physical properties of N-Ethoxycarbonyl-L-phenylalanine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Detailed structural characterizations, including the analysis of N-ortho-ferrocenyl benzoyl amino acid esters, provide insights into the physical properties of related compounds, contributing to our understanding of how structural features affect physical characteristics (Savage et al., 2006).
Chemical Properties Analysis
The chemical properties of N-Ethoxycarbonyl-L-phenylalanine, including its reactivity, stability, and interactions with other molecules, are central to its applications in synthesis and analytical chemistry. Studies on the enzymatic synthesis of peptides in aqueous/organic biphasic systems using L-phenylalanine as a model system highlight the compound's chemical behavior and its potential for peptide synthesis (Nakanishi & Matsuno, 1986).
Scientific Research Applications
1. Drug Delivery Systems
- Methods of Application: The hydrogels were prepared by integrating nano-hydroxyapatite (nHAP) as reinforcement with N-(9-Fluorenylmethoxycarbonyl)-L-Phenylalanine supramolecular hydrogels. The nHAP bounds in the chamber of the gel network and adheres to the fiber of the hydrogel due to intermolecular interaction, improving the mechanical strength of the hydrogels .
- Results: The hydrogels showed antimicrobial property and cytocompatibility. In vitro release experiment of chlorogenic acid (CGA) from the hybrid supramolecular hydrogels was performed. The release behavior of CGA from the hybrid supramolecular hydrogels followed the Weibull model and involved Fickian diffusion and erosion of the surface of the hydrogel matrix. The release of CGA showed a good inhibition effect on S. aureus .
2. Peptide Synthesis
3. Biosynthesis of L-Phenylalanine
properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBGLSAFZJOMD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethoxycarbonyl-L-phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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